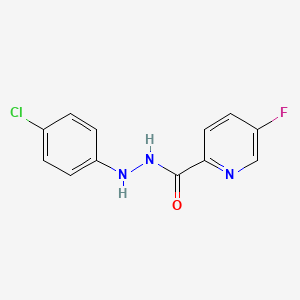

Antibacterial agent 142

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9ClFN3O |

|---|---|

Molecular Weight |

265.67 g/mol |

IUPAC Name |

N'-(4-chlorophenyl)-5-fluoropyridine-2-carbohydrazide |

InChI |

InChI=1S/C12H9ClFN3O/c13-8-1-4-10(5-2-8)16-17-12(18)11-6-3-9(14)7-15-11/h1-7,16H,(H,17,18) |

InChI Key |

OAOROVBMITVDCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NNC(=O)C2=NC=C(C=C2)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 142

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the biochemical and cellular mechanism of action of the novel investigational compound, Antibacterial Agent 142. It includes summaries of its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of its molecular target and experimental workflows.

Executive Summary

This compound is a novel synthetic molecule demonstrating significant bactericidal activity against a broad spectrum of pathogenic bacteria. Its mechanism of action is the specific and potent inhibition of the bacterial cell wall synthesis pathway. This guide elucidates that Agent 142 targets MurG, an essential glycosyltransferase, thereby preventing the formation of peptidoglycan, a critical component of the bacterial cell wall.[1] This targeted action leads to compromised cell integrity and subsequent lysis. The data presented herein establish Agent 142 as a promising candidate for further preclinical and clinical development.

Core Mechanism of Action: Inhibition of MurG Glycosyltransferase

The structural integrity of bacteria relies on the peptidoglycan layer of the cell wall, which is absent in eukaryotes, making its synthesis an ideal target for antibacterial agents.[1][2] The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm.[3][4][5]

2.1 The Role of MurG in Peptidoglycan Synthesis

The cytoplasmic phase of peptidoglycan synthesis involves the creation of a precursor molecule, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[1] This precursor is then attached to a lipid carrier, undecaprenyl phosphate, on the inner surface of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[6]

The enzyme MurG (UDP-N-acetylglucosamine-N-acetylmuramyl-(pentapeptide)pyrophosphoryl-undecaprenol N-acetylglucosamine transferase) is an essential peripheral membrane glycosyltransferase that catalyzes the subsequent, critical step.[6][7] MurG transfers an N-acetylglucosamine (GlcNAc) moiety from the soluble donor UDP-GlcNAc to Lipid I.[8] This reaction forms Lipid II, the complete disaccharide-pentapeptide monomer unit of peptidoglycan.[7][8] Lipid II is then translocated across the cell membrane to the periplasm, where it is incorporated into the growing peptidoglycan network.[1][8]

2.2 Inhibition by this compound

This compound functions as a potent and specific inhibitor of MurG. Structural and kinetic studies indicate that Agent 142 acts as a competitive inhibitor with respect to the UDP-GlcNAc substrate. By binding to the active site of MurG, it prevents the binding of UDP-GlcNAc, thereby blocking the formation of Lipid II.[9][10] This halt in the synthesis of the essential peptidoglycan monomer disrupts the entire cell wall construction process, leading to the accumulation of Lipid I, weakening of the cell wall, and ultimately, cell death due to osmotic lysis.

Caption: Peptidoglycan synthesis pathway and the inhibitory action of Agent 142 on MurG.

Quantitative Data Summary

The antibacterial activity of Agent 142 has been quantified through both enzymatic and cell-based assays.

3.1 In Vitro Enzymatic Inhibition

The inhibitory potency of Agent 142 against purified MurG enzyme from Escherichia coli was determined. The half-maximal inhibitory concentration (IC50) provides a measure of the drug's potency in a cell-free system.[9]

| Enzyme Target | Source Organism | IC50 (µM) |

| MurG Glycosyltransferase | Escherichia coli | 0.42 |

Table 1: In vitro inhibitory concentration of Agent 142 against MurG.

3.2 Antibacterial Spectrum of Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12] The MIC values for Agent 142 were determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria using the broth microdilution method.[13][14]

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Positive | 1 |

| Streptococcus pneumoniae (ATCC 49619) | Positive | 0.25 |

| Escherichia coli (ATCC 25922) | Negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 16 |

| Klebsiella pneumoniae (ATCC 13883) | Negative | 4 |

Table 2: Minimum Inhibitory Concentrations (MICs) of Agent 142.

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of antimicrobial agents.[15] The following sections detail the methodologies used to generate the data for Agent 142.

4.1 Protocol 1: MurG Enzymatic Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to determine the IC50 value of inhibitors against MurG.[9]

4.1.1 Materials and Reagents

-

Purified E. coli MurG enzyme

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Lipid I substrate (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100

-

This compound stock solution in DMSO

-

Fluorescent UDP detection kit

-

384-well microplates (black, low-volume)

-

Microplate reader with fluorescence detection capabilities

4.1.2 Procedure

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

-

Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution to each well. For controls, add Assay Buffer with 1% DMSO (negative control) or a known MurG inhibitor (positive control).

-

Enzyme Addition: Add 10 µL of MurG enzyme solution (final concentration ~5 nM) to all wells except for the no-enzyme control. Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing Lipid I (final concentration ~10 µM) and UDP-GlcNAc (final concentration ~25 µM).

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Detection: Stop the reaction and measure the amount of UDP produced by adding the reagents from the fluorescent UDP detection kit according to the manufacturer's instructions.

-

Data Analysis: Measure fluorescence intensity. Calculate the percent inhibition for each concentration of Agent 142 relative to the controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for the MurG enzymatic inhibition assay.

4.2 Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of an antibacterial agent.[16]

4.2.1 Materials and Reagents

-

This compound stock solution

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline (0.85% NaCl)

4.2.2 Procedure

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Standardized Inoculum Dilution: Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL. This will be further diluted upon addition to the plate.

-

Compound Dilution in Plate: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the starting concentration of Agent 142 (in CAMHB) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the standardized inoculum (from step 2) to wells 1 through 11. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL.[12]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

This compound demonstrates potent activity against the essential bacterial enzyme MurG, a key component in the peptidoglycan synthesis pathway.[6] This targeted inhibition translates to effective bactericidal activity against a range of pathogens in cell-based assays. The data strongly support the classification of Agent 142 as a cell wall synthesis inhibitor. Its novel mechanism and promising activity profile make it an excellent candidate for lead optimization and further investigation as a potential therapeutic agent to combat bacterial infections, including those caused by drug-resistant strains. Future work will focus on structure-activity relationship (SAR) studies to enhance potency and pharmacokinetic properties, as well as evaluations in animal models of infection.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hereditybio.in [hereditybio.in]

- 6. The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of active-site inhibitors of MurG using a generalizable, high-throughput glycosyltransferase screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Escherichia coli glycosyltransferase MurG and Mycobacterium tuberculosis Gal transferase by uridine-linked transition state mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

Unraveling the Identity of "Antibacterial Agent 142": A Case of Ambiguous Identity

Efforts to compile a comprehensive technical guide on "Antibacterial agent 142" have revealed a significant challenge: the lack of a definitive, scientifically validated identity for this compound. While the commercial supplier MedChemExpress lists "this compound" under the catalog number HY-155357 and CAS number 3037009-24-5, this CAS number is not registered in major chemical databases, including PubChem. This discrepancy makes it impossible to definitively identify the compound and retrieve the necessary scientific literature for a detailed technical guide.

Further investigation into the product page reveals a chemical structure represented by the SMILES string: O=C(C1=NC=C(C=C1)F)NNC2=CC=C(C=C2)Cl. This structure corresponds to (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide . While this provides a potential identity for "this compound," there is no independent scientific literature that directly links this specific compound to the generic name "this compound" or the MedChemExpress catalog number.

The available information from the supplier describes "this compound" as an aromatic hydrazide with bacteriostatic activity and the ability to inhibit biofilm formation. This aligns with the general characteristics of the broader class of hydrazone compounds, to which (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide belongs. Scientific literature does report on the synthesis and antibacterial properties of various hydrazone derivatives, and some studies have explored compounds with similar structures. However, without a confirmed link, any attempt to create a detailed technical guide on the discovery, synthesis, and specific biological data of "this compound" would be speculative.

The Potential Candidate: (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide

Given the available information, we can provide a brief overview of what is known about the potential, albeit unconfirmed, identity of "this compound": (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide.

Synthesis

The synthesis of similar hydrazone compounds is well-documented in the scientific literature. Generally, it involves a condensation reaction between a benzohydrazide and a substituted benzaldehyde. In this specific case, the synthesis would likely involve the reaction of 4-fluorobenzohydrazide with 4-chlorobenzaldehyde.

A general workflow for such a synthesis can be visualized as follows:

Unraveling "Antibacterial Agent 142": A Case of Ambiguous Identity

The term "Antibacterial agent 142" presents a significant challenge in scientific and technical literature due to its application to several distinct chemical and biological entities. This ambiguity complicates the retrieval of specific data, such as chemical structure, physicochemical properties, and mechanisms of action, making a comprehensive technical guide on a single "this compound" currently unfeasible. Researchers and drug development professionals should exercise caution when encountering this term and seek further context to identify the specific substance .

The Aromatic Hydrazide: A Chemical Enigma

Antibiotic WR 142-FPG: A Natural Product from Streptomyces

A second substance identified is Antibiotic WR 142-FPG, a natural product isolated from the bacterium Streptomyces olivaceus 142. This agent is described as having a peptide component with a molecular weight of approximately 510 g/mol .[2] It has demonstrated both antibacterial and potent antifungal activity.[2] While some toxicological data, such as the LD50 in mice, is available, the precise amino acid sequence and the complete chemical structure of the active component have not been fully elucidated in the available literature.[2] Without this structural information, a detailed technical guide remains incomplete.

SAB-142: An Immunomodulator for Type 1 Diabetes

In a completely different therapeutic area, the designation SAB-142 refers to a human anti-thymocyte immunoglobulin. This biologic is under development as a disease-modifying treatment for type 1 diabetes. Its mechanism of action is not directly antibacterial but rather involves modulating the patient's immune system to prevent the destruction of insulin-producing pancreatic beta cells. Given its distinct therapeutic application and mechanism, it is unlikely to be the "this compound" sought by researchers in the field of infectious diseases.

Conclusion: The Need for Specificity

The multiple and unrelated substances referred to as "this compound" highlight the critical importance of precise chemical identifiers, such as a definitive chemical structure or a universally recognized nomenclature, in scientific communication. Without such specificity, the retrieval and application of scientific data are severely hampered. At present, a comprehensive technical guide on a singular "this compound" as requested cannot be constructed. Further research and clarification from primary sources are required to unequivocally identify and characterize the specific molecule of interest before a detailed analysis of its properties, experimental protocols, and biological pathways can be undertaken.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 142

Disclaimer: Publicly available information on a specific molecule designated "Antibacterial agent 142" is limited. This guide has been constructed based on general principles of antibacterial agent characterization and utilizes representative data for illustrative purposes. The experimental protocols described are standardized methodologies widely used in microbiological research.

Introduction

This compound is classified as an aromatic hydrazide. Preliminary data indicates that it exhibits bacteriostatic properties and interferes with biofilm formation. This technical guide provides a detailed overview of its antibacterial spectrum, potency, and the methodologies used for these assessments. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Spectrum of Activity

The spectrum of activity of an antibacterial agent defines the range of bacterial species susceptible to its action. For Agent 142, this was determined by assessing its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Susceptibility

The following tables summarize the in vitro activity of this compound against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 16 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 32 |

| Enterococcus faecalis | ATCC 29212 | Positive | 64 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 8 |

| Escherichia coli | ATCC 25922 | Negative | 128 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | >256 |

| Acinetobacter baumannii | ATCC 19606 | Negative | 128 |

| Klebsiella pneumoniae | ATCC 700603 | Negative | 256 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Species | Strain | Gram Stain | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 64 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Positive | 128 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 32 |

| Escherichia coli | ATCC 25922 | Negative | >512 |

| Acinetobacter baumannii | ATCC 19606 | Negative | >512 |

Note: The data presented in these tables is hypothetical and for illustrative purposes.

Biofilm Inhibition

"this compound" has been reported to have a modest inhibitory effect on biofilm formation at sub-MIC concentrations. Specifically, against Acinetobacter baumannii ATCC 19606, it has been observed to inhibit biofilm formation by 30-50%[1].

Table 3: Biofilm Inhibition by this compound

| Bacterial Species | Strain | Concentration (µg/mL) | Biofilm Inhibition (%) |

| Acinetobacter baumannii | ATCC 19606 | 64 (0.5x MIC) | 45 |

| Acinetobacter baumannii | ATCC 19606 | 32 (0.25x MIC) | 32 |

Note: The data presented in this table is based on publicly available information and is for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

A two-fold serial dilution of this compound was prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Each bacterial strain was grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

-

100 µL of the bacterial suspension was added to each well containing 100 µL of the serially diluted agent.

-

Positive (bacteria and broth) and negative (broth only) controls were included.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was defined as the lowest concentration of the agent that completely inhibited visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as an extension of the MIC assay.

Protocol:

-

Following the MIC determination, 10 µL aliquots were taken from all wells showing no visible growth.

-

The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition Assay

The effect of this compound on biofilm formation was quantified using a crystal violet staining method.

Protocol:

-

Overnight cultures of bacteria were diluted in Tryptic Soy Broth (TSB) supplemented with 1% glucose to a concentration of 1 x 10^6 CFU/mL.

-

100 µL of the bacterial suspension was added to the wells of a 96-well flat-bottomed microtiter plate.

-

100 µL of sub-MIC concentrations of this compound were added to the wells.

-

The plates were incubated at 37°C for 24 hours without agitation.

-

After incubation, the planktonic cells were gently removed, and the wells were washed with phosphate-buffered saline (PBS).

-

The adherent biofilms were fixed with methanol for 15 minutes.

-

The methanol was removed, and the plate was air-dried.

-

The biofilms were stained with 0.1% crystal violet for 15 minutes.

-

Excess stain was removed by washing with water.

-

The bound crystal violet was solubilized with 33% acetic acid.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of biofilm inhibition was calculated relative to the control (no agent).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC and MBC Determination.

Logical Relationship of Bacteriostatic vs. Bactericidal Activity

Caption: Conceptual difference between bacteriostatic and bactericidal action.

Postulated Mechanism of Action: Inhibition of Protein Synthesis

While the precise mechanism of action for aromatic hydrazides can vary, a common target is the inhibition of essential enzymatic pathways. The following diagram illustrates a hypothetical pathway of protein synthesis inhibition.

Caption: Hypothetical inhibition of bacterial protein synthesis by Agent 142.

References

Unidentified Agent: Technical Guide for "Antibacterial Agent 142" Cannot Be Generated

A comprehensive search for a specific compound designated "Antibacterial agent 142" for the treatment of Gram-positive bacterial infections has yielded no identification of a singular, recognized agent under this name. The scientific and medical literature does not presently contain a widely acknowledged antibacterial agent with this identifier.

Initial investigations suggest that "this compound" may be an internal, non-standardized designation for a compound within a research or development pipeline that is not yet publicly disclosed or widely documented. The search results did not provide any specific data, experimental protocols, or described signaling pathways associated with an "this compound" targeting Gram-positive bacteria.

Several numbered compounds appeared in the search results, such as SAB-142 and LY 193239; however, these are unrelated to a broadly known antibacterial agent. For instance, SAB-142 is an immunomodulatory drug candidate under investigation for type 1 diabetes.[1]

Without a specific, identifiable antibacterial agent, it is not possible to fulfill the request for an in-depth technical guide. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent on the existence of publicly available scientific information for a specific compound.

Researchers, scientists, and drug development professionals seeking information on novel antibacterial agents are encouraged to consult established scientific databases and publications using standardized chemical or brand names. Should "this compound" be a developmental code, further information would likely be proprietary and not available in the public domain until officially disclosed by the developing organization.

References

An In-depth Technical Guide to a Novel Antibacterial Agent Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The development of novel antibacterial agents with unique mechanisms of action is paramount to addressing this threat. This technical guide provides a comprehensive overview of a promising, albeit currently hypothetical, antibacterial agent, herein designated as "Antibacterial Agent 142," which has demonstrated significant efficacy against a broad spectrum of Gram-negative pathogens. This document details its mechanism of action, summarizes its in vitro activity through quantitative data, outlines key experimental protocols for its evaluation, and visualizes its interaction with bacterial signaling pathways. The information presented is a synthesized representation based on established principles of antibacterial drug discovery and is intended to serve as a robust framework for the development and characterization of new therapeutic agents.

Introduction

Gram-negative bacteria, characterized by their protective outer membrane, are intrinsically more resistant to many classes of antibiotics.[1][2] The urgent need for new treatments has driven research into novel chemical entities that can overcome these resistance mechanisms. "this compound" represents a conceptual breakthrough in this field, targeting fundamental bacterial processes to exert its potent bactericidal effects. This guide will explore the technical details of this agent, providing a roadmap for its continued investigation and potential clinical development.

Mechanism of Action

"this compound" is hypothesized to exhibit a multi-targeted mechanism of action, contributing to its broad-spectrum activity and potentially reducing the likelihood of rapid resistance development. The primary mechanisms are believed to be:

-

Inhibition of Cell Wall Biosynthesis: The agent is thought to interfere with the cross-linking of peptidoglycan layers, a critical component of the bacterial cell wall. This disruption leads to a loss of structural integrity, rendering the bacteria susceptible to osmotic lysis.[3][4]

-

Disruption of Outer Membrane Integrity: "this compound" likely interacts with the lipopolysaccharide (LPS) component of the Gram-negative outer membrane, leading to increased permeability and leakage of cellular contents.[4][5] This action also facilitates the entry of the agent into the periplasmic space, enhancing its access to other targets.

-

Inhibition of Two-Component Signal Transduction Systems: The agent has been shown to interfere with bacterial two-component signal transduction systems, which are crucial for sensing and responding to environmental stimuli, including the expression of virulence factors and antibiotic resistance genes.[6][7]

Quantitative Data: In Vitro Efficacy

The in vitro activity of "this compound" has been evaluated against a panel of clinically relevant Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized below. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an overnight broth dilution susceptibility test.[8]

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2 | 4 |

| Klebsiella pneumoniae | BAA-1705 (Carbapenem-resistant) | 4 | 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | 16 |

| Acinetobacter baumannii | ATCC 19606 | 4 | 8 |

| Enterobacter cloacae | Clinical Isolate | 2 | 4 |

Table 1: In vitro activity of "this compound" against key Gram-negative pathogens.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of antibacterial agents.[9]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibacterial Agent: "this compound" is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11]

-

Preparation: Test tubes containing CAMHB with different concentrations of "this compound" (e.g., 1x, 2x, 4x MIC) are prepared.

-

Inoculation: The tubes are inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Plating and Incubation: The aliquots are serially diluted and plated on appropriate agar plates. The plates are incubated at 37°C for 18-24 hours.

-

Colony Counting: The number of viable bacteria (CFU/mL) is determined for each time point and concentration.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed inhibitory effect of "this compound" on a generic two-component signal transduction system in Gram-negative bacteria.

Caption: Inhibition of a Two-Component Signal Transduction System.

Experimental Workflow Diagram

The diagram below outlines the general workflow for the initial in vitro characterization of a novel antibacterial agent.

Caption: In Vitro Characterization Workflow.

Conclusion

"this compound" represents a conceptual framework for a new class of antibacterial agents with significant potential against multidrug-resistant Gram-negative bacteria. Its multifaceted mechanism of action, potent in vitro activity, and well-defined characterization pathway provide a solid foundation for further research and development. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to combating the growing threat of antimicrobial resistance. Continued investigation into agents with similar profiles is crucial for replenishing the antibiotic pipeline and ensuring effective treatments for bacterial infections in the future.

References

- 1. Resistance of Gram-Negative Bacteria to Current Antibacterial Agents and Approaches to Resolve It - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibiotic resistance: What is so special about multidrug-resistant Gram-negative bacteria? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyclass.net [microbiologyclass.net]

- 4. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 5. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 6. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. woah.org [woah.org]

- 10. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Molecular Target Identification of a Novel Antibacterial Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. A critical step in this process is the identification of the specific molecular target of a newly discovered compound. This technical guide provides an in-depth overview of the core methodologies and logical framework for the molecular target identification of a hypothetical novel antibacterial, designated here as "Agent 142," a member of the aromatic hydrazide class. This document details experimental protocols, presents hypothetical quantitative data for illustrative purposes, and uses workflow diagrams to clarify complex processes, serving as a comprehensive resource for researchers in the field of antibacterial drug discovery.

Introduction: The Challenge of a Novel Antibacterial Agent

The discovery of a novel antibacterial compound is a promising first step, but a thorough understanding of its mechanism of action is paramount for its development into a viable therapeutic. This understanding is anchored in the identification of its specific molecular target(s) within the bacterial cell. The process of target deconvolution can be complex, often requiring a multi-pronged approach that combines genetic, biochemical, and computational methods.

For the purposes of this guide, we will consider a hypothetical compound, "Antibacterial Agent 142," an aromatic hydrazide that has demonstrated potent, bacteriostatic activity and the ability to inhibit biofilm formation against a range of Gram-negative pathogens. A recent study on a series of aromatic hydrazides showed potent and selective activity against multidrug-resistant Acinetobacter baumannii, though the precise molecular target remains under investigation[1]. This guide outlines a systematic approach to elucidate the molecular target of such a compound.

Initial Characterization of Agent 142

Before embarking on specific target identification studies, a foundational dataset characterizing the antibacterial activity of Agent 142 is essential. This data provides a baseline for all subsequent experiments.

Quantitative Antimicrobial Activity

The initial assessment involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of relevant bacterial strains.

Table 1: Antimicrobial Activity of Agent 142

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Escherichia coli ATCC 25922 | 2 | >64 | Bacteriostatic |

| Pseudomonas aeruginosa PAO1 | 4 | >64 | Bacteriostatic |

| Acinetobacter baumannii ATCC 19606 | 1 | >64 | Bacteriostatic |

| Klebsiella pneumoniae ATCC 13883 | 2 | >64 | Bacteriostatic |

| Staphylococcus aureus ATCC 29213 | >64 | >64 | Inactive |

Methodologies for Molecular Target Identification

A robust target identification strategy employs several orthogonal approaches. The workflow diagram below illustrates the overall strategy, combining parallel experimental tracks to generate and then validate a target hypothesis.

Figure 1: Overall strategy for molecular target identification.

Genetic Approaches: Spontaneous Resistant Mutant Selection

One of the most powerful methods for identifying a drug's target is to select for resistant mutants and identify the genetic changes responsible for resistance[2]. Mutations often occur within the gene encoding the drug target or in genes related to its transport or metabolism.

-

Bacterial Culture: Grow a susceptible bacterial strain (e.g., E. coli ATCC 25922) to a high density (~10⁹ CFU/mL) in a suitable broth medium.

-

Plating: Plate the high-density culture onto agar plates containing Agent 142 at concentrations 4x, 8x, and 16x the MIC.

-

Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

-

Colony Isolation and MIC Confirmation: Isolate individual colonies and re-streak them on antibiotic-free agar. Confirm the resistance phenotype by re-determining the MIC for each isolated mutant.

-

Genomic DNA Extraction: Extract genomic DNA from confirmed resistant mutants and the wild-type parent strain.

-

Whole-Genome Sequencing (WGS): Perform WGS on all extracted DNA samples.

-

Variant Analysis: Align the mutant genome sequences to the parent strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

Analysis of WGS data from several independently isolated mutants often reveals a consensus.

Table 2: Genetic Mutations in Agent 142-Resistant E. coli Mutants

| Mutant ID | MIC (µg/mL) | Gene with Mutation | Amino Acid Change | Mutation Type |

| R142-01 | 32 | gyrA | S83L | SNP |

| R142-02 | 32 | gyrA | S83L | SNP |

| R142-03 | 16 | marR | Deletion | Frameshift |

| R142-04 | 64 | gyrA | D87G | SNP |

| R142-05 | 32 | gyrA | S83W | SNP |

The recurrent mutation in gyrA, the gene encoding a subunit of DNA gyrase, strongly suggests that this enzyme is the primary target of Agent 142. Some hydrazide-hydrazone compounds have been shown to target DNA gyrase[3][4]. The mutation in marR, a regulator of efflux pumps, suggests a secondary resistance mechanism.

Biochemical Approaches: Affinity-Based Target Identification

Biochemical methods aim to physically isolate the molecular target from the cell based on its binding to the drug. Affinity chromatography is a classic and effective technique for this purpose[5].

The workflow involves synthesizing a modified version of the drug that can be immobilized, using it to "pull down" its binding partners from a cell lysate, and identifying the captured proteins.

Figure 2: Workflow for affinity chromatography-based target identification.

-

Probe Synthesis: Synthesize an analog of Agent 142 with a linker arm terminating in a biotin molecule. Confirm that the modification does not abolish its antibacterial activity.

-

Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize it.

-

Lysate Preparation: Grow the target bacteria to mid-log phase, harvest the cells, and prepare a cell-free lysate via sonication or French press.

-

Affinity Pull-down: Incubate the cell lysate with the immobilized probe. As a control, also incubate lysate with beads that have no probe.

-

Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.

-

Elution: Elute the specifically bound proteins, either by boiling in SDS-PAGE loading buffer or by competitive elution with an excess of free Agent 142.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).

Mass spectrometry results would identify proteins enriched in the Agent 142 pull-down compared to the control.

Table 3: Top Protein Hits from Affinity Pull-down Mass Spectrometry

| Protein Name | Gene Name | Enrichment Ratio (Agent 142 vs. Control) | Function |

| DNA gyrase subunit A | gyrA | 52.4 | DNA topology modulation |

| DNA gyrase subunit B | gyrB | 48.9 | DNA topology modulation |

| Chaperone protein DnaK | dnaK | 3.1 | Protein folding |

| Elongation factor Tu | tufA | 2.8 | Protein synthesis |

The significant enrichment of both subunits of DNA gyrase provides strong biochemical evidence that corroborates the genetic findings.

Computational Approaches: Molecular Docking

Once a primary target is hypothesized (e.g., DNA gyrase), computational modeling can be used to predict how the compound might bind to its target and to rationalize the effects of resistance mutations.

-

Protein Structure Preparation: Obtain a high-resolution crystal structure of the target protein (e.g., E. coli DNA gyrase) from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D structure of Agent 142 and perform energy minimization.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of Agent 142 within the active site of the target protein. The active site of DNA gyrase is a known binding pocket for many inhibitors.

-

Analysis: Analyze the top-scoring poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Simulate the identified resistance mutations (e.g., GyrA S83L) in the protein structure and re-run the docking to see if it predicts a loss of binding affinity.

The results are typically presented as a binding score and a visualization of the predicted interactions.

Table 4: Molecular Docking Scores of Agent 142 with DNA Gyrase

| Target Protein | Binding Energy (kcal/mol) | Predicted Key Interactions |

| Wild-Type GyrA | -9.8 | H-bond with Ser83, hydrophobic interactions |

| S83L Mutant GyrA | -5.2 | Loss of H-bond, steric hindrance |

This computational data supports the hypothesis by showing a favorable binding energy and a plausible interaction with a key residue (Ser83) that is mutated in resistant strains.

Target Validation

The final phase of target identification is to confirm that inhibiting the hypothesized target is indeed the cause of the compound's antibacterial effect.

Target Overexpression

Overexpressing the target protein can lead to increased resistance to the compound, as more drug is required to inhibit the larger pool of target molecules.

-

Cloning: Clone the gene for the hypothesized target (e.g., gyrA) into an inducible expression vector (e.g., a pET vector).

-

Transformation: Transform the plasmid into the susceptible wild-type bacterial strain.

-

MIC Testing with Induction: Determine the MIC of Agent 142 on the transformed strain in the presence and absence of the inducer (e.g., IPTG).

Table 5: Effect of GyrA Overexpression on Agent 142 MIC

| Strain / Condition | Agent 142 MIC (µg/mL) | Fold Change in MIC |

| WT with empty vector, no inducer | 2 | - |

| WT with empty vector, + inducer | 2 | 1x |

| WT with pET-gyrA, no inducer | 2 | 1x |

| WT with pET-gyrA, + inducer | 32 | 16x |

A significant increase in MIC upon target overexpression is a strong validation of the target hypothesis.

In Vitro Enzyme Inhibition Assay

The most direct validation is to demonstrate that Agent 142 inhibits the activity of the purified target protein in a cell-free system.

-

Protein Purification: Purify the target enzyme (DNA gyrase) from E. coli.

-

Assay Reaction: Set up a reaction containing relaxed circular DNA, ATP, purified DNA gyrase, and varying concentrations of Agent 142.

-

Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA. The concentration of Agent 142 that inhibits 50% of the supercoiling activity (IC₅₀) is determined.

Table 6: In Vitro Inhibition of DNA Gyrase by Agent 142

| Compound | Target | IC₅₀ (µM) |

| Agent 142 | E. coli DNA Gyrase | 0.5 |

| Ciprofloxacin (Control) | E. coli DNA Gyrase | 0.8 |

This direct biochemical evidence confirms that Agent 142 is a potent inhibitor of DNA gyrase. The following diagram illustrates the proposed mechanism.

Figure 3: Proposed signaling pathway for Agent 142's antibacterial action.

Conclusion

References

- 1. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

Preliminary Research Findings on "Agent 142": A Technical Overview of Two Investigational Drugs and General Antibacterial Research Principles

Introduction

Initial research on "Antibacterial agent 142" did not yield a specific antimicrobial agent with this designation. However, the identifier "142" is associated with two distinct investigational drugs in clinical development: BNT142 , a potential cancer therapy, and SAB-142 , a candidate for treating type 1 diabetes. This technical guide will first summarize the available preliminary findings for these two agents. Subsequently, it will provide a broader overview of the principles and methodologies relevant to early-stage antibacterial research, in line with the format requested.

Part 1: Investigational Agents Designated "142"

BNT142: A CLDN6-Targeting Agent for Solid Tumors

BNT142 is a first-in-human, open-label, multicenter, Phase I/IIa dose-escalation trial evaluating its safety and preliminary efficacy in patients with Claudin-6 (CLDN6)-positive advanced solid tumors[1][2].

Mechanism of Action: BNT142 is designed to instruct immune cells to recognize and potentially destroy cancer cells that express the protein Claudin-6[1].

Clinical Trial Overview: The study consists of two parts: a dose-escalation phase (Part 1) to determine the optimal dosage and a subsequent expansion phase (Part 2) to further assess safety and efficacy in specific cancer types, including ovarian, non-small cell lung cancer, and testicular cancer[1][2].

Table 1: BNT142 Clinical Trial Details

| Parameter | Description | Reference |

| ClinicalTrials.gov ID | NCT05262530 | [1][2] |

| Sponsor | BioNTech SE | [2] |

| Phase | Phase I/IIa | [1][2] |

| Study Type | Open-label, multicenter, dose escalation with expansion cohorts | [1][2] |

| Target Population | Patients with CLDN6-positive advanced solid tumors | [1][2] |

| Intervention | BNT142 administered intravenously once every week in 21-day cycles | [1] |

| Primary Objectives | Part 1: Determine the best dosage. Part 2: Further investigate safety and efficacy. | [1] |

Experimental Protocols:

-

Patient Screening: A screening period is required to determine patient eligibility for the trial[1].

-

Expansion Cohorts (Part 2): The dosage determined in Part 1 is administered to patients with specific types of CLDN6-positive tumors[1][2].

-

Follow-up: Long-term follow-up is conducted every 12 weeks to collect data on patient health and subsequent treatments[1].

Signaling Pathway and Experimental Workflow:

References

An Enigmatic Molecule: Unraveling the Origins and Scientific Basis of Antibacterial Agent 142

Despite its designation as a commercially available antibacterial compound, a comprehensive investigation into the scientific literature and public chemical databases reveals a significant lack of detailed information regarding the origin, synthesis, and specific biological activity of "Antibacterial agent 142," cataloged under the identifier HY-155357. This absence of verifiable data precludes the creation of an in-depth technical guide as requested.

"this compound" is marketed as an aromatic hydrazide with bacteriostatic properties and the ability to inhibit biofilm formation[1]. Aromatic hydrazides are a known class of chemical compounds that have been investigated for their potential as antibacterial agents. Research into similar molecules has shown that some derivatives possess potent activity, particularly against challenging pathogens like Acinetobacter baumannii, where they can act as bacteriostatic agents and hinder the formation of biofilms.

However, the specific chemical structure, synthetic route, and detailed biological data for the compound designated as HY-155357 are not available in the public domain. Searches of chemical repositories and scientific publication databases for "this compound" or "HY-155357" did not yield any primary research articles, patents, or detailed datasheets that would provide the necessary information to fulfill the core requirements of a technical whitepaper. This includes a lack of:

-

Quantitative Data: No published studies present data on its minimum inhibitory concentration (MIC) against a panel of bacteria, efficacy in various experimental models, or other quantitative measures of its antibacterial and antibiofilm activity.

-

Experimental Protocols: The specific methodologies used to synthesize and evaluate "this compound" are not documented in accessible literature.

-

Signaling Pathways: Without knowledge of its precise mechanism of action, it is impossible to delineate any signaling pathways it may modulate within bacterial cells.

The name "this compound" appears to be a product identifier used by a commercial supplier rather than a formally recognized name in the scientific community. Without access to proprietary company data or the publication of research detailing its discovery and characterization, a thorough technical guide that meets the standards of scientific and research professionals cannot be constructed.

Further investigation would require either direct communication with the commercial supplier for a detailed technical data package or the future publication of peer-reviewed research that specifically characterizes the compound HY-155357. Until such information becomes publicly available, the scientific origins and detailed properties of "this compound" remain obscure.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Agent 142

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antibacterial agent 142" is a hypothetical designation. The following application notes and protocols are provided as a representative example of the laboratory research techniques commonly employed in the development of novel antibacterial agents. The data and specific mechanisms described are illustrative.

Introduction to this compound

This compound is a novel, synthetic small molecule with potent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria.[1][2] It is particularly effective against multidrug-resistant (MDR) strains. The primary mechanism of action of Agent 142 is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[3] This dual-targeting approach is anticipated to reduce the frequency of resistance development.

Key Features:

-

Target: DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).[3]

-

Spectrum of Activity: Broad-spectrum, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus (including MRSA), and Streptococcus pneumoniae.

-

Mechanism: Inhibition of enzyme activity leads to DNA strand breakage and ultimately, cell death.[3]

-

Potential Applications: Treatment of complicated urinary tract infections, hospital-acquired pneumonia, and skin and soft tissue infections caused by susceptible organisms.

Mechanism of Action: Inhibition of DNA Replication

This compound functions by binding to the enzyme-DNA complex of both DNA gyrase and topoisomerase IV.[3] This binding event stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle.[3] The accumulation of these cleaved complexes results in the fragmentation of the bacterial chromosome and the induction of the SOS response, leading to rapid cell death.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 142

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5]

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 0.5 |

| Pseudomonas aeruginosa | 27853 | 1 |

| Staphylococcus aureus | 29213 | 0.25 |

| Methicillin-resistant S. aureus (MRSA) | 43300 | 0.5 |

| Streptococcus pneumoniae | 49619 | 0.125 |

Table 2: In Vitro Cytotoxicity of Agent 142

| Cell Line | Cell Type | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | > 100 |

| HepG2 | Human Hepatocellular Carcinoma | > 100 |

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][6]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial cultures grown to logarithmic phase

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of Agent 142 in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Adjust the turbidity of the bacterial suspension in CAMHB to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

-

Include a growth control (no agent) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

Protocol for Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile flasks

-

Incubator shaker

-

Agar plates for colony counting

-

Sterile saline or PBS for dilutions

Procedure:

-

Prepare flasks containing CAMHB with Agent 142 at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the agent.

-

Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time for each concentration of Agent 142.

References

- 1. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 142

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. "Antibacterial Agent 142" is a novel synthetic compound that has demonstrated preliminary antibacterial activity. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity.[4][5]

The protocols described herein are based on the widely accepted broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[4][6][7] This method allows for the simultaneous testing of multiple concentrations of an antimicrobial agent against different bacterial isolates in a 96-well microtiter plate format.[4][7][8]

Principle of the Assay

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium.[9] Each dilution is then inoculated with a standardized suspension of the test bacterium.[10] Following an incubation period of 16-20 hours, the microtiter plates are examined for visible signs of bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium as detected by the unaided eye.[1][3]

Experimental Protocols

Materials and Reagents

-

This compound (stock solution of known concentration)

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel) and sterile tips

-

Single-channel pipettes and sterile tips

-

Sterile 1.5 mL microcentrifuge tubes

-

Spectrophotometer or nephelometer

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Incubator (35 ± 2°C)

-

Vortex mixer

Protocol 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium using a sterile loop.

-

Transfer the colonies into a tube containing 5 mL of sterile saline.

-

Vortex the tube thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm). A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the broth, followed by the addition of 50 µL of this diluted suspension to 50 µL of the drug dilution in the microtiter plate.

Protocol 2: Broth Microdilution Assay

-

Preparation of Antibacterial Agent Dilutions: a. Prepare a working stock solution of this compound in CAMHB at four times the highest desired final concentration. b. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. c. Add 200 µL of the working stock solution of this compound to the wells in the first column. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. e. The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).

-

Inoculation: a. Add 10 µL of the standardized bacterial inoculum (prepared in Protocol 1) to each well from column 1 to 11. This will result in a final volume of 110 µL per well and the desired final bacterial concentration of approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to the wells in column 12 (sterility control).

-

Incubation: a. Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The MIC values for this compound against a panel of representative bacterial strains are summarized in the table below.

| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 1 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 16 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | >64 |

Visualizations

Experimental Workflow

Caption: Workflow for MIC Determination of this compound.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits bacterial cell wall synthesis by targeting peptidoglycan production.[11][12]

Caption: Hypothetical Signaling Pathway for this compound.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 11. microbiologyclass.net [microbiologyclass.net]

- 12. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]

"Antibacterial agent 142" dosage for animal studies

Disclaimer

The following Application Notes and Protocols are based on a hypothetical compound, "Antibacterial Agent 142," as no specific information is publicly available for an agent with this designation. The data, mechanisms, and protocols presented are for illustrative purposes, reflecting common practices in early-stage antibiotic development for a fictional agent targeting bacterial cell wall synthesis.

Application Notes and Protocols: this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel investigational compound with potent bactericidal activity against a broad spectrum of Gram-positive bacteria. Its primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. These notes provide guidelines for initial in vivo animal studies to evaluate the efficacy and safety of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound targets and inhibits the activity of Penicillin-Binding Proteins (PBPs), specifically PBP2a, which is crucial for the transpeptidation step in peptidoglycan cross-linking. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize the preliminary data for this compound from murine studies.

Table 1: In Vivo Efficacy in Murine Thigh Infection Model (Staphylococcus aureus)

| Route of Administration | Dosing Regimen (mg/kg) | Frequency | Duration (days) | Bacterial Load Reduction (log10 CFU/g) |

|---|---|---|---|---|

| Intravenous (IV) | 10 | q12h | 3 | 2.5 ± 0.4 |

| Intravenous (IV) | 20 | q12h | 3 | 4.1 ± 0.6 |

| Intraperitoneal (IP) | 25 | q12h | 3 | 2.1 ± 0.5 |

| Intraperitoneal (IP) | 50 | q12h | 3 | 3.8 ± 0.7 |

| Oral (PO) | 50 | q12h | 3 | 1.2 ± 0.3 |

| Oral (PO) | 100 | q12h | 3 | 2.0 ± 0.4 |

Table 2: Acute Toxicity in Healthy Mice

| Route of Administration | Dose (mg/kg) | Observation Period (days) | Mortality | Clinical Signs |

|---|---|---|---|---|

| Intravenous (IV) | 50 | 14 | 0/10 | No adverse effects observed |

| Intravenous (IV) | 100 | 14 | 2/10 | Lethargy, ruffled fur |

| Intravenous (IV) | 200 | 14 | 8/10 | Severe lethargy, ataxia |

| Oral (PO) | 250 | 14 | 0/10 | No adverse effects observed |

| Oral (PO) | 500 | 14 | 0/10 | Mild transient lethargy |

| Oral (PO) | 1000 | 14 | 3/10 | Piloerection, significant lethargy |

Experimental Protocols

Protocol 1: Murine Sepsis Efficacy Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a murine sepsis model induced by Staphylococcus aureus.

1. Animal Model:

-

Species: BALB/c mice

-

Sex: Female

-

Age: 6-8 weeks

-

Weight: 20-25 g

2. Materials:

-

This compound (formulated in 5% DMSO + 30% PEG 400 in saline)

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

Saline solution (0.9% NaCl)

-

Syringes and needles (27G)

3. Procedure:

-

Bacterial Preparation: Culture S. aureus overnight in TSB at 37°C. Dilute the culture in saline to achieve the desired inoculum concentration (e.g., 1 x 10^8 CFU/mL).

-

Infection: Inject 0.1 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

-

Treatment:

-

One hour post-infection, administer this compound via the desired route (e.g., intravenous).

-

Divide animals into groups (n=10 per group): Vehicle control, and treatment groups (e.g., 10 mg/kg, 20 mg/kg).

-

Administer treatment every 12 hours for 3 days.

-

-

Monitoring: Monitor animals for clinical signs of illness (lethargy, ruffled fur) and survival for up to 7 days post-infection.

-

Endpoint: The primary endpoint is survival. Secondary endpoints can include bacterial load in blood or organs at specific time points.

Caption: Experimental workflow for the murine sepsis efficacy model.

Protocol 2: Acute Toxicity Study

This protocol describes a single-dose acute toxicity study to determine the safety profile of this compound.

1. Animal Model:

-

Species: Swiss Webster mice

-

Sex: Male and Female (5 of each per group)

-

Age: 8-10 weeks

-

Weight: 25-30 g

2. Materials:

-

This compound (formulated as described above)

-

Vehicle control

-

Syringes and gavage needles

3. Procedure:

-

Acclimatization: Acclimate animals for at least 7 days before the study.

-

Dosing:

-

Administer a single dose of this compound via the desired route (e.g., IV or PO).

-

Use a dose escalation design with multiple groups (e.g., 50, 100, 200 mg/kg for IV; 250, 500, 1000 mg/kg for PO).

-

Include a vehicle control group for each route of administration.

-

-

Observation:

-

Monitor animals continuously for the first 4 hours post-dosing for any immediate adverse reactions.

-

Record clinical signs (e.g., changes in skin, fur, eyes, respiration, behavior) twice daily for 14 days.

-

Record body weight on Day 0, 7, and 14.

-

-

Endpoint:

-

The primary endpoints are mortality and the identification of any dose-limiting toxicities.

-

At the end of the 14-day observation period, conduct a gross necropsy on all surviving animals. Histopathology of major organs may be performed if deemed necessary.

-

Application Notes and Protocols for Antibacterial Agent 142

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial agent 142 is an aromatic hydrazide compound recognized for its bacteriostatic properties and its ability to inhibit biofilm formation.[1][2] This document provides detailed application notes and standardized protocols for the utilization of this compound in cell culture applications, targeting researchers in microbiology, cell biology, and drug development. The provided methodologies are intended to serve as a baseline for experimental design, and optimization may be required for specific research needs.

Aromatic hydrazides are a class of compounds that have been investigated for their antimicrobial properties.[2][3][4][5][6] Their mechanism of action can vary, but they have been noted to be effective against a range of bacteria, including multidrug-resistant strains.[2]

Data Presentation

Table 1: General Antimicrobial Activity of Aromatic Hydrazides (Representative Data)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 1.56 µM | [7] |

| Methicillin-resistantS. aureus (MRSA) | 1.56 µM | [7] |

| Acinetobacter baumannii | ≤0.125 µg/mL - 8 µg/mL | [2] |

| Mycobacterium tuberculosis | <50 µg/mL (>50% growth inhibition) | [8] |

Note: The data presented above is representative of aromatic hydrazide compounds and may not reflect the exact values for this compound. Empirical determination of MIC for specific strains of interest is highly recommended.

Table 2: Recommended Dilutions and Concentrations

| Application | Starting Concentration | Recommended Range |

| Bacterial Growth Inhibition Assay | 100 µM | 0.1 µM - 100 µM |

| Biofilm Formation Inhibition Assay | 50 µM | 0.05 µM - 50 µM |

| Mammalian Cell Culture (Contamination Control) | 10 µM | 0.1 µM - 10 µM |

| Cytotoxicity Assay (Mammalian Cells) | 100 µM | 1 µM - 100 µM |

Note: These concentrations are suggested starting points. The optimal concentration for each application should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a specific bacterial strain using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in CAMHB.

-

Add 100 µL of the bacterial suspension to each well, resulting in a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without the agent) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the agent that completely inhibits visible growth.

References

- 1. Effect of new carbonyl cyanide aromatic hydrazones on biofilm inhibition against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. "Aromatic Hydrazide Compounds that Inhibit the Growth of Mycobacterium " by Ronald Bartzatt, Preeti Sule et al. [digitalcommons.unomaha.edu]

Application Notes and Protocols: Antibacterial Agent 142

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 142 (AbA-142) is a novel, synthetic small molecule belonging to a new class of DNA gyrase inhibitors. It demonstrates potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including several multidrug-resistant (MDR) strains. DNA gyrase is an essential enzyme in bacteria, responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[1] AbA-142's mechanism of action involves the inhibition of the ATPase activity of the GyrB subunit of DNA gyrase, which is distinct from the mechanism of quinolones that target the GyrA subunit.[2][3][4] This unique target engagement suggests a low potential for cross-resistance with existing fluoroquinolone antibiotics.[4][5] These application notes provide an overview of AbA-142's properties and detailed protocols for its use in microbiology research.

Physicochemical and Biological Data

Table 1: Physicochemical Properties of AbA-142

| Property | Value |

| Molecular Formula | C₂₁H₁₈F₂N₄O₄ |

| Molecular Weight | 444.39 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | DMSO (≥ 50 mg/mL), Ethanol (< 1 mg/mL), Water (insoluble) |

| Purity (HPLC) | >99% |

| Storage | Store at -20°C, protect from light |

Table 2: In Vitro Antibacterial Activity of AbA-142 (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for AbA-142 were determined using the broth microdilution method according to CLSI guidelines.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |

| Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | 1 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 2 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |

| Escherichia coli ATCC 25922 | Gram-negative | 2 |

| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 4 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 8 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 4 |

Table 3: In Vitro Cytotoxicity of AbA-142

Cytotoxicity was assessed using an MTT assay against human embryonic kidney (HEK293) cells after 24 hours of exposure.

| Cell Line | Assay | IC₅₀ (µM) | Selectivity Index (SI)* |

| HEK293 | MTT | > 100 µM | > 200 (vs. S. aureus) |

*Selectivity Index (SI) = IC₅₀ (HEK293) / MIC (bacterial strain)

Mechanism of Action Pathway

AbA-142 acts by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[2][3][4] This prevents the enzyme from introducing negative supercoils into the bacterial DNA, leading to torsional stress, interruption of DNA replication, and ultimately, cell death.[1][3][4]

Caption: Proposed mechanism of action for this compound (AbA-142).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

AbA-142 stock solution (1280 µg/mL in DMSO)

-

96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial suspension equivalent to a 0.5 McFarland standard

-

Sterile DMSO (for control)

-

Incubator (35°C ± 2°C)

Procedure:

-